molecular formula C23H15Cl2N3O B5341804 2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3,5-dichlorophenyl]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3,5-dichlorophenyl]acrylonitrile

Cat. No. B5341804
M. Wt: 420.3 g/mol
InChI Key: CWEHLLQGWRCEMV-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3,5-dichlorophenyl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies. In

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3,5-dichlorophenyl]acrylonitrile is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce oxidative stress and inflammation, which are two major factors that contribute to the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3,5-dichlorophenyl]acrylonitrile in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, which makes it a promising candidate for further studies. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3,5-dichlorophenyl]acrylonitrile. One of the most significant directions is the development of this compound as a potential anti-cancer drug. Further studies are needed to determine the optimal dosage and potential side effects of this compound. Another direction is the study of this compound in the treatment of neurodegenerative diseases. Studies have shown promising results, and further research is needed to determine the potential of this compound in the treatment of these diseases. Additionally, the study of the mechanism of action of this compound is another future direction that could lead to the development of more potent and specific compounds for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3,5-dichlorophenyl]acrylonitrile has been achieved using several methods. One of the most commonly used methods involves the reaction of 2-(1H-benzimidazol-2-yl)acetonitrile with 2-(benzyloxy)-3,5-dichlorobenzaldehyde in the presence of a base. This reaction leads to the formation of the desired compound in good yields.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3,5-dichlorophenyl]acrylonitrile has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dichloro-2-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3O/c24-18-11-16(22(19(25)12-18)29-14-15-6-2-1-3-7-15)10-17(13-26)23-27-20-8-4-5-9-21(20)28-23/h1-12H,14H2,(H,27,28)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEHLLQGWRCEMV-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Cl)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Cl)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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